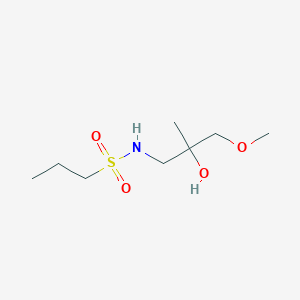

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

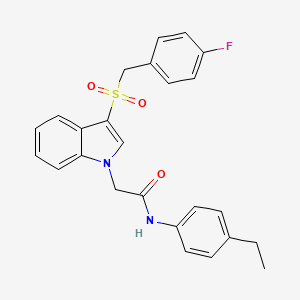

“N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide” is a sulfonamide compound with the molecular formula C8H19NO4S and a molecular weight of 225.3. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .

Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The specific molecular structure of “this compound” is not provided in the retrieved sources.Physical and Chemical Properties Analysis

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . The specific physical and chemical properties of “this compound” are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación

Surface-active Properties and Surfactant Applications

One significant area of research involving derivatives of N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is in the synthesis and characterization of surface-active agents, particularly sulfobetaine-type zwitterionic gemini surfactants. These surfactants have been synthesized through reactions involving intermediates like N, N′-dimethylethylenediamine with alkyl bromides, followed by reactions with 1,3-propane sultone, showcasing their potential in creating compounds with poor solubility in water, which form very small micelles. The critical micelle concentration (cmc) and surface tension at cmc indicate their effectiveness and efficiency as surfactants, with applications potentially spanning from industrial cleaning agents to pharmaceutical formulations due to their unique physicochemical properties (Yoshimura et al., 2006).

Antimicrobial and Antifungal Activities

Research into sulfonate derivatives also extends into their antimicrobial and antifungal properties. New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have identified compounds with significant activity against Gram-positive and Gram-negative bacteria, as well as various fungi, highlighting the potential of these derivatives in medical and pharmaceutical applications to combat infections (Fadda et al., 2016).

Modulating Solubility and Thermoresponsive Behavior

The solubility of zwitterionic polymers in water and their thermoresponsive behavior have been explored by synthesizing and polymerizing monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate (SHPP). These studies have shown that such polymers exhibit phase separation at low temperatures and have upper critical solution temperatures (UCST), which are influenced by molecular weight and the presence of salts. The findings suggest potential applications in smart materials and biotechnology, where controlled solubility and responsiveness to temperature changes are desired (Hildebrand et al., 2016).

Synthesis of Functionalized Ionic Liquids

The synthesis of hydroxyl and sulfonyl dual-functionalized zwitterionic salts and corresponding acidic room temperature ionic liquids has been achieved through reactions involving 1,3-propane sultone. These substances have applications in creating other functionalized ionic liquids or ionic liquid-polymer composites, useful in various industrial and research contexts for their unique ionic properties and solubility characteristics (Zhu et al., 2007).

Proton Exchange Membranes for Fuel Cells

Research has also focused on the synthesis of new sulfonated side-chain grafting units for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers have been characterized for their suitability as proton exchange membranes in fuel cells, showing promising properties such as high proton conductivity and suitability for polyelectrolyte membrane materials, indicating potential applications in sustainable energy technologies (Kim et al., 2008).

Mecanismo De Acción

Target of Action

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . By binding to this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into dihydropteroate, a key step in folate synthesis .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid . Tetrahydrofolic acid is a vital cofactor in the synthesis of nucleic acids and amino acids . Therefore, inhibition of its synthesis can lead to impaired DNA replication and protein synthesis, affecting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine . The ADME properties of this specific compound would need to be studied further for a more accurate understanding.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By interfering with folate synthesis, it impairs the ability of bacteria to replicate their DNA and synthesize necessary proteins . This leads to a bacteriostatic effect, where the growth of bacteria is halted .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as PABA, can influence the efficacy of the compound, as PABA can outcompete the drug for binding sites on dihydropteroate synthetase .

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO4S/c1-4-5-14(11,12)9-6-8(2,10)7-13-3/h9-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWEGWBSWBMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

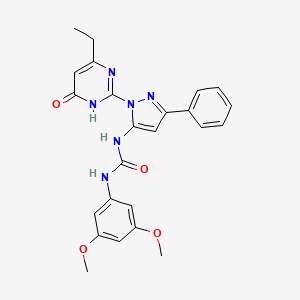

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

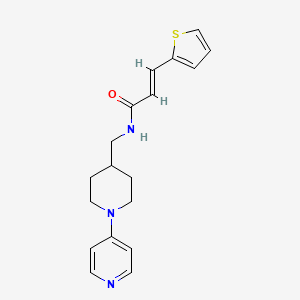

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)

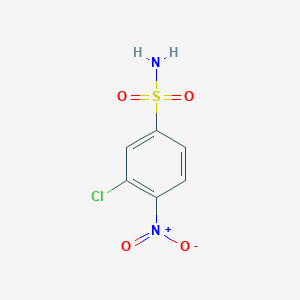

![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)

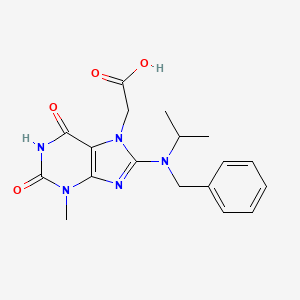

![N-Methyl-N-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879957.png)